2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine
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Overview
Description
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that features a bromophenyl group attached to an oxazolo-pyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with a brominated benzoyl chloride under basic conditions. A rapid method for the preparation of 2-substituted oxazolo[4,5-b]pyridines involves microwave-assisted direct condensation reactions . This method provides moderate to good yields and is efficient for producing libraries of fused oxazolo-pyridines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and palladium-catalyzed reactions are promising approaches for scaling up the production of such heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used for C-H bond functionalization and arylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Antimicrobial Agents: Derivatives of oxazolo-pyridines have shown significant antibacterial activity.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The bromophenyl group may enhance its binding affinity to specific targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. The oxazolo-pyridine scaffold also provides a versatile platform for further functionalization and derivatization.
Properties
CAS No. |
67588-13-0 |
---|---|
Molecular Formula |
C12H7BrN2O |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
2-(2-bromophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7BrN2O/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H |
InChI Key |
VVJQLZXSHCEIMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC=C3)Br |
Origin of Product |
United States |
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